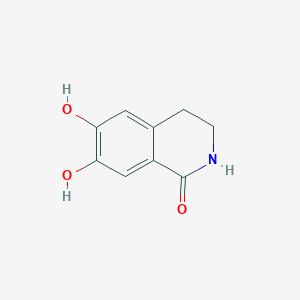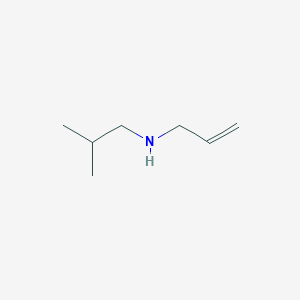
1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Chemical Reactions Analysis
The specific chemical reactions involving “1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester” are not available in the retrieved data. However, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Scientific Research Applications
Indole Alkaloids from Fungus Cultures
Research on indole compounds from the basidiomycete Aporpium caryae led to the isolation of indole alkaloids with potential antifungal activities. These compounds, including variants of indole carboxylic acid esters, were structurally elucidated through spectroscopic methods, highlighting the diversity and bioactivity of indole derivatives produced by fungi (Levy et al., 2000).
Tyrosine Kinase Inhibitors
A series of indole-3-alkanoic acids and their esters, related to indole carboxylic acid derivatives, were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. These compounds showed promise as novel inhibitors of EGFR, a key target in cancer therapy (Thompson et al., 1993).
Synthesis of Indole Derivatives
Research into the synthesis of various indole derivatives, including those related to "1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester," has provided insights into novel synthetic routes and the potential for creating diverse molecules for pharmacological exploration. These studies emphasize the versatility and significance of indole carboxylic acid esters in synthetic chemistry and drug development (Grinev et al., 1977).
Antiviral Activity
Substituted ethyl esters of indole-3-carboxylic acids were synthesized and evaluated for their antiviral activities against various viruses, including hepatitis C and influenza. Although specific derivatives showed some efficacy, this research underlines the potential of indole carboxylic acid esters in the development of antiviral agents (Ivashchenko et al., 2014).
Indole Chemistry and Reactivity
Studies on the chemistry of indole-2-carboxylic acid and its derivatives have provided valuable insights into their stability, reactivity, and potential applications in organic synthesis and drug discovery. These findings highlight the unique properties of indole carboxylic acids and their esters, including "this compound," in medicinal chemistry (Murakami, 1987).
Mechanism of Action
Target of Action
Tert-butyl 2-methylindole-1-carboxylate, also known as 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester or TERT-BUTYL 2-METHYL-1H-INDOLE-1-CARBOXYLATE, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
tert-butyl 2-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVPIVAWAQZQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464766 | |
| Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98598-96-0 | |
| Record name | 1H-Indole-1-carboxylic acid, 2-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



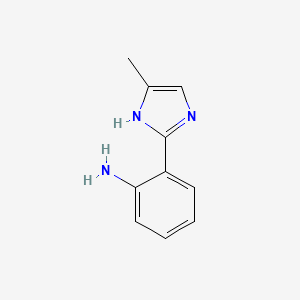
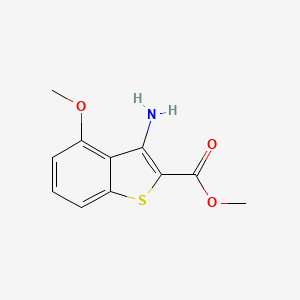
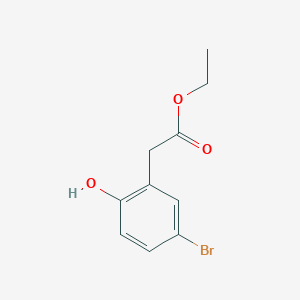
![4-[Hydroxy(4-methylphenyl)methyl]benzonitrile](/img/structure/B1610293.png)
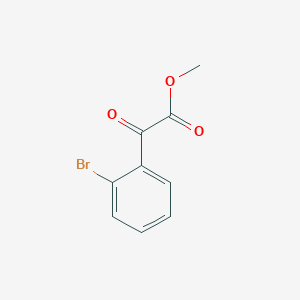
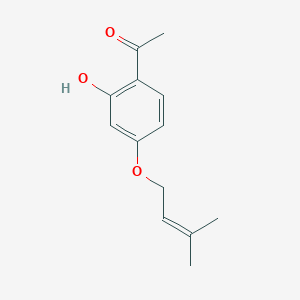


![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)
![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)
